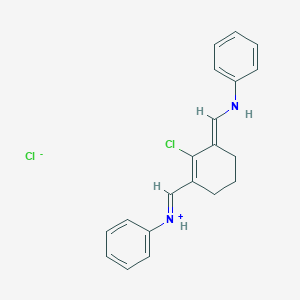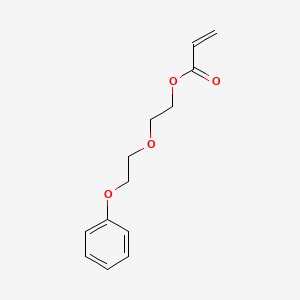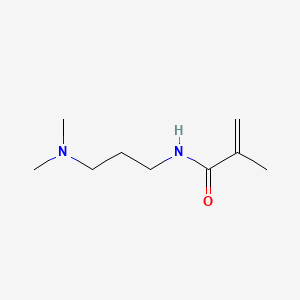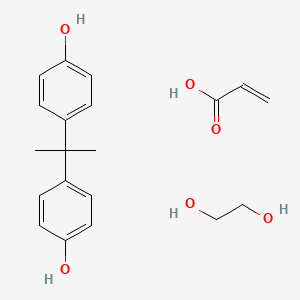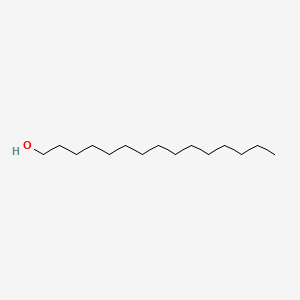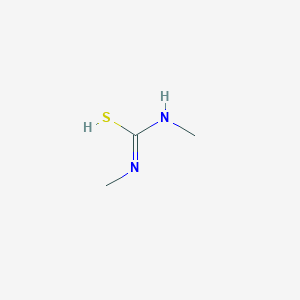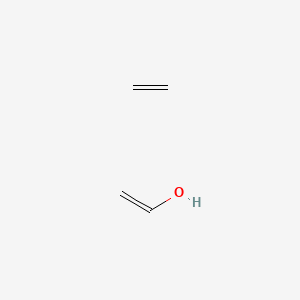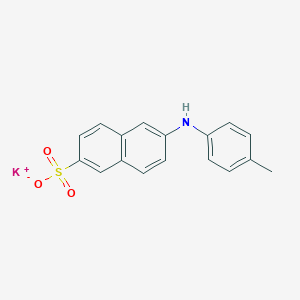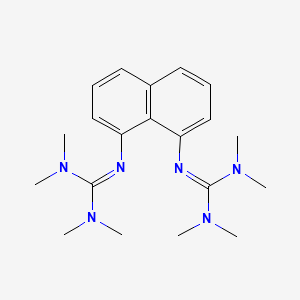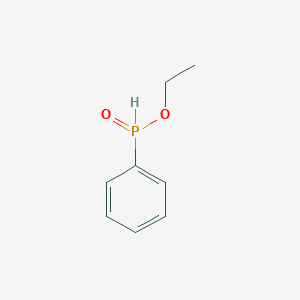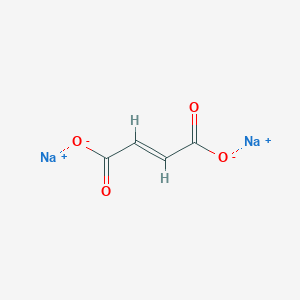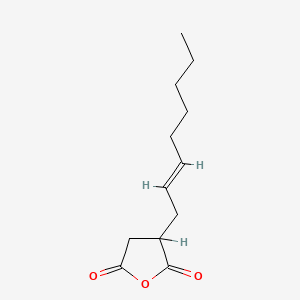
2-Octenylsuccinic Anhydride
Descripción general
Descripción
2-Octenylsuccinic Anhydride (OSA) is a chemical compound with the empirical formula C12H18O3 . It is commonly used as an esterification agent for modifying starches .
Synthesis Analysis
The synthesis of 2-Octenylsuccinic Anhydride involves the esterification of a high-amylose Japonica rice starch . The process introduces OSA groups to the starch, resulting in a derivative that is amphiphilic .Molecular Structure Analysis
The molecular structure of 2-Octenylsuccinic Anhydride is characterized by the presence of hydrophobic groups incorporated onto starch molecules through OSA modification . The empirical formula of this compound is C12H18O3 .Chemical Reactions Analysis
The chemical reactions involving 2-Octenylsuccinic Anhydride primarily include its use as an esterification agent. It is used to modify starches, introducing hydrophobic groups onto the starch molecules .Physical And Chemical Properties Analysis
2-Octenylsuccinic Anhydride is a liquid at 20°C with a refractive index of 1.4694 . It has a boiling point of 168°C at 10 mmHg and a melting point of 8-12°C . The density of this compound is 1 g/mL at 25°C .Aplicaciones Científicas De Investigación
Food Industry Applications
Emulsifier::- OSA-modified high-amylose Japonica rice starch, with an amylose content of 33.3%, can serve as an emulsifier . The introduction of OSA groups enhances emulsion stability, making it valuable for food formulations.
Gelatin Modification
Beyond starch, OSA has applications in modifying proteins like gelatin:
Enhanced Water Solubility::Structure and Properties of Octenyl Succinic Anhydride-Modified High-Amylose Japonica Rice Starches Functionalities of Gelatin Modified with 2-Octenyl Succinic Anhydride
Mecanismo De Acción
Target of Action
2-Octenylsuccinic Anhydride (2-OSA) is primarily used as a modifying agent for starches . It interacts with the hydroxyl groups present in starch molecules, introducing hydrophobic groups onto the starch molecules .
Mode of Action
The interaction of 2-OSA with starch involves an esterification process . This process incorporates hydrophobic groups onto the starch molecules, transforming the starch into an amphiphilic derivative . This modification enhances the functional properties of the starch, making it suitable for various applications .
Biochemical Pathways
The primary biochemical pathway involved in the action of 2-OSA is the esterification of starch . This process modifies the starch at a molecular level, altering its physicochemical properties . The degree of substitution (DS), which refers to the average number of hydroxyl groups on the starch molecule that have been replaced by 2-OSA, plays a crucial role in determining the properties of the modified starch .
Pharmacokinetics
The physicochemical properties of the 2-osa modified starch, such as its solubility and stability, can influence its bioavailability .
Result of Action
The modification of starch with 2-OSA results in a product with enhanced functional properties . For instance, 2-OSA modified starch exhibits increased pasting viscosity, swelling power, emulsifying stability, and resistant starch content . These properties make the modified starch a promising ingredient for various applications, including its use as an emulsifier, thickener, and fat replacer in food systems .
Action Environment
The action of 2-OSA on starch can be influenced by various environmental factors, such as temperature and pH . For instance, the esterification process is typically carried out at high temperatures . Additionally, the properties of the modified starch can be affected by the storage conditions, such as temperature and humidity .
Safety and Hazards
Direcciones Futuras
The future directions for the use of 2-Octenylsuccinic Anhydride involve its potential applications in various industries. For instance, OSA-modified high-amylose Japonica rice starch could be used as an emulsifier, thickener, and fat replacer in food systems . Furthermore, the chemical modification of α-amylase using OSA shows promise in enhancing enzyme stability and functionality, indicating potential in varied biotechnological applications .
Propiedades
IUPAC Name |
3-[(E)-oct-2-enyl]oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGFXVFLWVXTCJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Octenylsuccinic Anhydride | |
CAS RN |
42482-06-4, 81949-84-0 | |
| Record name | 2-Octenylsuccinic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042482064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octenylsuccinic anhydride, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081949840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(oct-2-en-1-yl)dihydrofuran-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OCTENYLSUCCINIC ANHYDRIDE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1KAZ111S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
8 - 12 °C | |
| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Octenylsuccinic Anhydride modify starch and what are the benefits in textile applications?
A1: 2-Octenylsuccinic Anhydride (2-OSA) reacts with starch molecules, attaching octenylsuccinate groups to the starch backbone. [, ] This modification introduces hydrophobic regions to the starch structure, making it amphiphilic – possessing both hydrophilic and hydrophobic properties. [] In textile sizing, this amphiphilicity enhances starch adhesion to hydrophobic polyester fibers. The hydrophobic octenylsuccinate groups interact with the polyester, while the remaining hydrophilic hydroxyl groups of the starch interact with water, creating a strong bond. []
Q2: Are there any environmental concerns associated with using 2-Octenylsuccinic Anhydride modified materials?
A3: While the provided research focuses on the functional properties of 2-OSA modified materials, biodegradability is an important consideration for environmental impact. One study demonstrated that starch modified with both phosphate and 2-OSA showed enhanced biodegradability compared to unmodified starch. [] This suggests that 2-OSA modifications don't necessarily hinder biodegradation, but further research is needed to fully assess the environmental fate and potential ecotoxicological effects of these modified materials.
Q3: What analytical techniques are used to characterize 2-Octenylsuccinic Anhydride modified materials?
A4: Several techniques are employed to characterize 2-OSA modified materials. NMR (Nuclear Magnetic Resonance) spectroscopy and FTIR (Fourier-transform infrared spectroscopy) confirm the successful attachment of 2-OSA to the target molecule by identifying characteristic chemical shifts and absorption bands, respectively. [] Scanning Electron Microscopy (SEM) visualizes the morphology and surface characteristics of modified materials, such as the smooth, spherical shape of soybean oil microcapsules prepared using 2-OSA modified β-polydextrose as an emulsifier. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



